2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, a pyrazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed via a cyclization reaction involving an azide and an alkyne or nitrile.
Thioether Linkage Formation: The thioether linkage is introduced by reacting a thiol with a suitable electrophile, such as an alkyl halide.
Final Coupling: The final step involves coupling the triazole-thioether intermediate with the m-tolylacetamide moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while nitration of the aromatic rings would introduce nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The uniqueness of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the meta-tolyl group, in particular, can affect the compound’s steric and electronic properties, potentially leading to unique interactions with molecular targets.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N6O2S with a molecular weight of approximately 386.5 g/mol. Its structure includes a triazole ring and a thioether linkage, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H22N6O2S |
Molecular Weight | 386.5 g/mol |
CAS Number | 1014094-59-7 |
Antifungal Activity
Research indicates that derivatives of triazoles, including compounds similar to the one in focus, exhibit significant antifungal properties. The 1,2,4-triazole moiety is known for its effectiveness against various fungal strains due to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes. Studies have shown that compounds with similar structures can demonstrate varying degrees of antifungal activity against pathogens like Candida and Aspergillus species .
Anticancer Potential
The compound's anticancer potential has been explored through various studies. For instance, triazole derivatives have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. One study reported that modifications in the phenyl ring significantly influenced the cytotoxic activity, suggesting that the presence of electron-donating or withdrawing groups can enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thiazole and triazole rings has been linked to enhanced biological activity. For example, substituents on the phenyl ring can modulate the interaction with biological targets, leading to improved potency against specific diseases .
Case Studies
- Antifungal Efficacy : In a study evaluating various triazole derivatives, it was found that modifications at specific positions on the triazole ring significantly increased antifungal activity against Candida albicans, demonstrating a median effective dose (ED50) significantly lower than traditional antifungals .
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of similar compounds revealed that certain derivatives exhibited IC50 values below those of established chemotherapeutic agents like doxorubicin against A431 (epidermoid carcinoma) cells. This suggests that the compound may serve as a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-5-24-16(14-10-23(3)22-17(14)26-4)20-21-18(24)27-11-15(25)19-13-8-6-7-12(2)9-13/h6-10H,5,11H2,1-4H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URESFHIYWTZUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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